1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclopentyl)methyl)-, hydrochloride
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Overview
Description
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclopentyl)methyl)-, hydrochloride is a complex organic compound with the molecular formula C18H22ClNO2. This compound is known for its unique structure, which includes a dioxolo ring fused to an isoquinoline core, and a methylcyclopentyl group attached to the isoquinoline. The hydrochloride form indicates the presence of a chloride ion, making it a salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclopentyl)methyl)-, hydrochloride typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction using appropriate diol precursors under acidic conditions.
Attachment of the Methylcyclopentyl Group: The methylcyclopentyl group can be attached through a Friedel-Crafts alkylation reaction using methylcyclopentyl chloride and a Lewis acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclopentyl)methyl)-, hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chloride ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclopentyl)methyl)-, hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclopentyl)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolo(4,5-g)isoquinoline derivatives: Compounds with similar core structures but different substituents.
Isoquinoline derivatives: Compounds with the isoquinoline core but lacking the dioxolo ring.
Cyclopentyl derivatives: Compounds with cyclopentyl groups attached to different cores.
Uniqueness
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclopentyl)methyl)-, hydrochloride is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
16994-50-6 |
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Molecular Formula |
C18H22ClNO2 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
7-methyl-5-[(1-methylcyclopentyl)methyl]-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-12-7-13-8-16-17(21-11-20-16)9-14(13)15(19-12)10-18(2)5-3-4-6-18;/h7-9H,3-6,10-11H2,1-2H3;1H |
InChI Key |
LFSGCMJDVVXGRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C=C2C(=[NH+]1)CC4(CCCC4)C)OCO3.[Cl-] |
Origin of Product |
United States |
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